9,10-Di(1H-imidazol-1-yl)anthracene
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Overview
Description
9,10-Di(1H-imidazol-1-yl)anthracene is a compound that features an anthracene core substituted with two imidazole groups at the 9 and 10 positions.
Preparation Methods
The synthesis of 9,10-Di(1H-imidazol-1-yl)anthracene typically involves the reaction of anthracene with imidazole under specific conditions. One common method includes dissolving anthracene in a polar solvent mixture such as methanol and dichloromethane, followed by the addition of imidazole and a catalyst like zinc or cadmium salts . The reaction conditions, such as temperature and solvent polarity, can influence the formation of either cis or trans isomers of the compound .
Chemical Reactions Analysis
9,10-Di(1H-imidazol-1-yl)anthracene undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination polymers with metals like zinc and cadmium, resulting in structures with unique luminescent properties.
Oxidation and Reduction: The imidazole groups can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The imidazole groups can be substituted with other functional groups under appropriate conditions, leading to derivatives with different properties.
Common reagents used in these reactions include metal salts, oxidizing agents, and various solvents like methanol, dichloromethane, and dioxane . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
9,10-Di(1H-imidazol-1-yl)anthracene has been extensively studied for its applications in:
Materials Science:
Biology and Medicine:
Industry: Its luminescent properties make it a candidate for use in optoelectronic devices and sensors.
Mechanism of Action
The mechanism by which 9,10-Di(1H-imidazol-1-yl)anthracene exerts its effects is primarily through its ability to coordinate with metal ions. The imidazole groups act as ligands, binding to metal centers and forming stable complexes. These complexes can exhibit unique luminescent properties due to the electronic interactions between the anthracene core and the metal ions . The pathways involved in these interactions depend on the specific metal and the coordination environment.
Comparison with Similar Compounds
Similar compounds to 9,10-Di(1H-imidazol-1-yl)anthracene include other anthracene derivatives with different substituents at the 9 and 10 positions. For example:
9,10-Di(1H-pyrazol-1-yl)anthracene: Similar structure but with pyrazole groups instead of imidazole.
9,10-Di(1H-triazol-1-yl)anthracene: Features triazole groups, leading to different coordination and electronic properties.
The uniqueness of this compound lies in its specific coordination behavior and luminescent properties, which are influenced by the imidazole groups’ ability to form stable complexes with various metals .
Properties
Molecular Formula |
C20H14N4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(10-imidazol-1-ylanthracen-9-yl)imidazole |
InChI |
InChI=1S/C20H14N4/c1-2-6-16-15(5-1)19(23-11-9-21-13-23)17-7-3-4-8-18(17)20(16)24-12-10-22-14-24/h1-14H |
InChI Key |
ZQNGCKWODDACQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2N4C=CN=C4)N5C=CN=C5 |
Origin of Product |
United States |
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